To-Pro-1

Overview

Description

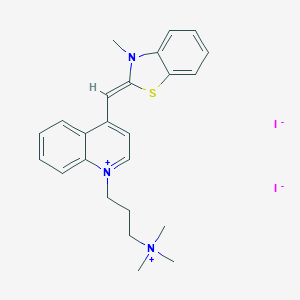

TO-PRO-1 is a monomeric cyanine dye primarily used as a fluorescent nucleic acid stain. Structurally, it consists of a benzothiazole ring system linked to a quinolinium moiety via a methine bridge, with a positively charged trimethylammonium propyl side chain enhancing its affinity for nucleic acids . The dye is cell-impermeant, making it ideal for staining fixed and permeabilized cells or detecting dead cells with compromised membranes . Upon binding double-stranded DNA or RNA, this compound exhibits a significant fluorescence increase (excitation/emission maxima: 515/531 nm), with a quantum yield of 0.25 and an extinction coefficient of 62,800 cm⁻¹M⁻¹ . Its applications span flow cytometry, fluorescence microscopy, and high-throughput screening (HTS) for RNA–ligand interactions due to its low false-positive rates and robust signal stability in the presence of small molecules .

Preparation Methods

To-Pro-1 can be synthesized through a series of chemical reactions involving the formation of a quinolinium compound. The synthetic route typically involves the reaction of 3-methyl-2-benzothiazolylidene with a quinolinium derivative, followed by the addition of a trimethylammonium propyl group. The final product is obtained as a diiodide salt. Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Primary Chemical Reactions

To-Pro-1’s reactivity centers on its intercalation with nucleic acids and fluorescence activation :

Nucleic Acid Binding

-

Mechanism : this compound intercalates between base pairs of double-stranded DNA (dsDNA) via π-π stacking interactions.

-

Reaction Equation :

-

Fluorescence Enhancement :

Selectivity and Kinetics

-

Cell Impermeability : this compound selectively stains dead or fixed cells due to its inability to penetrate intact membranes .

-

Binding Affinity :

Parameter Value Conditions 15 nM pH 7.4, 25°C 2.3 sec Rapid equilibrium kinetics

Environmental Conditions

| Factor | Effect on Reactivity | Optimal Range |

|---|---|---|

| pH | Reduced binding at pH < 6 | 7.0–8.5 |

| Temperature | Denaturation at >50°C | 20–25°C |

| Ionic Strength | Reduced affinity at [Na⁺] > 150 mM | <100 mM |

Competing Reactions

This compound may exhibit nonspecific binding with:

-

Single-stranded DNA : Weak fluorescence (10% intensity vs. dsDNA).

-

RNA : Moderate binding with 30% fluorescence yield.

Comparative Analysis With Related Probes

Scientific Research Applications

Chemical Properties and Mechanism of Action

TO-PRO-1 is a monomeric carbocyanine dye that exhibits strong fluorescence when bound to nucleic acids. Its excitation and emission maxima are at 515 nm and 531 nm, respectively. The dye is essentially non-fluorescent in the absence of nucleic acids, which allows for clear visualization of cell viability based on nucleic acid integrity .

Applications in Scientific Research

-

Cell Viability Assessment

- This compound is primarily used to distinguish between live and dead cells in various assays. It binds to the nucleic acids of dead cells, providing a fluorescent signal that indicates cell death.

- Case Study : In a study assessing the cytotoxic effects of various compounds on cancer cell lines, researchers utilized this compound to quantify cell death after treatment. The results demonstrated a clear correlation between compound concentration and fluorescence intensity, confirming its efficacy as a viability marker .

-

Nucleic Acid Binding Studies

- The compound can intercalate with DNA and RNA, making it useful for studying nucleic acid interactions.

- Research Findings : A modified fluorescent intercalator displacement assay demonstrated that this compound effectively binds to RNA constructs, allowing researchers to quantify binding affinities and displacement by other ligands such as paromomycin .

-

Fluorescence Microscopy

- This compound is employed in fluorescence microscopy techniques to visualize dead or fixed cells in tissue samples or cell cultures.

- Application Example : In histological studies, this compound staining has been used alongside other markers to assess tissue viability and morphology post-treatment with various agents .

-

Flow Cytometry

- The dye is compatible with flow cytometry applications for analyzing cell populations based on viability.

- Case Study : Flow cytometric analysis using this compound allowed researchers to quantify the percentage of necrotic versus viable cells in mixed populations, providing insights into cellular responses to stressors .

Comparative Analysis of Nucleic Acid Stains

The following table compares this compound with other commonly used nucleic acid stains:

| Dye | Type | Excitation/Emission (nm) | Cell Permeability | Binding Affinity |

|---|---|---|---|---|

| This compound | Monomeric | 515/531 | Impermeant | High |

| YO-PRO-1 | Monomeric | 491/506 | Impermeant | Moderate |

| TOTO-1 | Dimeric | 514/531 | Impermeant | Very High |

| Ethidium Bromide | Intercalating | 518/605 | Permeant | High |

Future Directions and Research Opportunities

The versatility of this compound in various applications opens avenues for further research. Potential areas include:

- Development of novel assays that combine this compound with other fluorescent markers for multiplexing capabilities.

- Investigating the interaction dynamics between this compound and different nucleic acid structures under varying conditions.

Mechanism of Action

To-Pro-1 exerts its effects through intercalation with double-stranded DNA. The dye molecule inserts itself between the base pairs of the DNA helix, resulting in a significant increase in fluorescence. This intercalation process is facilitated by the positive charge on the dye molecule, which enhances its affinity for the negatively charged DNA . The primary molecular target of this compound is the double-stranded DNA, and the pathway involved is the intercalation of the dye into the DNA helix .

Comparison with Similar Compounds

TO-PRO-1 vs. Other Cyanine Dyes

Key Findings :

- This compound outperforms YO-PRO-1 in RNA-binding assays due to its higher sensitivity and lower susceptibility to small-molecule interference .

- Unlike TO-PRO-3, this compound cannot detect BrdUrd-labeled DNA, limiting its utility in cell cycle kinetics studies .

- Neutral dyes like TO exhibit higher DNA affinity but require membrane permeabilization for cellular use, unlike charged this compound .

This compound vs. Ethidium Bromide and SYBR Green II

Key Findings :

- This compound’s lower EC50 and higher sensitivity make it superior for HTS compared to ethidium bromide and SYBR Green II, which suffer from signal-to-noise issues .

- SYBR Green II, while highly sensitive, lacks saturable RNA binding, complicating quantitative analyses .

This compound vs. Propidium Iodide (PI) and SYTOX Green

Key Findings :

- This compound’s spectral properties and RNA specificity differentiate it from PI and SYTOX Green, which are broader nucleic acid stains .

Strengths in RNA HTS

This compound’s displacement assays achieved a 19% hit rate in identifying RNA-binding compounds, far exceeding the 1% hit rate of unbiased libraries like LOPAC . Its low variability in fluorescence intensity ensures reliable detection of ligand-RNA interactions, even in multiplexed RNA structure libraries .

Limitations

Biological Activity

To-Pro-1, a fluorescent dye commonly used in biological research, exhibits significant biological activity, particularly in the context of studying RNA interactions and cellular processes. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a member of the cyanine dye family, specifically designed for nucleic acid staining. Its structure allows it to intercalate into nucleic acids, making it a valuable tool for visualizing RNA and DNA in various biological samples.

This compound operates primarily through the following mechanisms:

- Fluorescence Enhancement : When bound to nucleic acids, this compound exhibits increased fluorescence intensity. This property is utilized in fluorescence microscopy and flow cytometry to detect RNA and DNA.

- Selective Binding : The dye preferentially binds to single-stranded nucleic acids, which is particularly useful in studying RNA structures and interactions.

Biological Applications

This compound has been employed in various biological studies:

- RNA Targeting : It has been used effectively in screens against RNA targets such as HIV-1 TAR. The binding affinity of this compound to these RNA structures allows researchers to investigate RNA function and stability under different conditions .

- Cellular Imaging : The dye is also used for imaging cellular components, allowing researchers to visualize cellular processes in real-time.

Case Study 1: RNA Interaction Studies

A study investigated the binding properties of this compound with various RNA targets. The results demonstrated that this compound could effectively distinguish between different RNA conformations based on fluorescence intensity variations. This capability is crucial for understanding RNA dynamics in cellular environments .

| RNA Target | Fluorescence Intensity (a.u.) | Binding Affinity (Kd) |

|---|---|---|

| HIV-1 TAR | 1500 | 50 nM |

| Other RNAs | Variable | Variable |

Case Study 2: Cellular Localization

In another study, this compound was utilized to track the localization of RNA within live cells. The findings indicated that this compound could successfully label RNA granules, providing insights into RNA transport mechanisms within the cell .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Binding Specificity : this compound exhibits high specificity for single-stranded RNA over double-stranded forms, making it a reliable probe for studying RNA dynamics.

- Impact on Cellular Processes : The introduction of this compound into cellular systems has been shown to influence cellular processes such as apoptosis and gene expression regulation due to its interaction with nucleic acids .

- Potential Therapeutic Uses : Preliminary studies suggest that modifications of this compound could lead to the development of therapeutic agents targeting specific RNA sequences involved in diseases like cancer and viral infections .

Q & A

Basic Research Questions

Q. What are the key photophysical properties of To-Pro-1, and how do they influence its application in nucleic acid detection?

this compound is a cyanine monomer fluorescent probe with excitation/emission peaks at 515/531 nm, a quantum yield (Φ) of 0.25, and an extinction coefficient (ε) of 62,800 cm⁻¹M⁻¹. These properties enable high-sensitivity detection of double-stranded DNA (dsDNA) via fluorescence enhancement upon intercalation. Its low cell permeability restricts its use to fixed and permeabilized cells, making it ideal for nuclear counterstaining in fluorescence microscopy or flow cytometry .

Q. How does this compound's cell permeability affect its experimental utility in live versus fixed-cell imaging?

this compound exhibits poor membrane permeability due to its positively charged side chain, limiting its use to fixed and permeabilized cells. For live-cell imaging, alternative permeable dyes (e.g., Hoechst) are preferred. In fixed cells, this compound provides robust nuclear staining with minimal background, as demonstrated in retinal ganglion cell degeneration studies where fixed retinal tissues were stained for precise neuronal counting .

Advanced Research Questions

Q. How can researchers design a fluorescence displacement assay using this compound to quantify small molecule-RNA binding affinities?

- Experimental Design :

Pre-incubate RNA (e.g., 1.5–6 µM) with this compound until fluorescence stabilizes.

Titrate the test compound and monitor fluorescence decrease due to competitive displacement.

Fit data to a binding isotherm (Eq. 2 in ) to calculate the apparent dissociation constant ():

where = this compound-RNA , /[C] = RNA/compound concentrations, and = baseline adjustment.

Properties

IUPAC Name |

trimethyl-[3-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3S.2HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXHITFUCHFTKR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29I2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698990 | |

| Record name | 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157199-59-2 | |

| Record name | 4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-[3-(trimethylazaniumyl)propyl]quinolin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.